4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 758699-74-0) is a boronic ester derivative featuring a pyridine core substituted with a methoxy group at the 4-position and a pinacol boronate group at the 3-position. The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronic ester moiety, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₂H₁₈BNO₃, with a molecular weight of 235.09 g/mol and a LogP value of 2.99, indicating moderate hydrophobicity .
Properties
IUPAC Name |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-8-14-7-6-10(9)15-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHUFNSLTSKBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656943 | |
| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758699-74-0 | |
| Record name | 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are often used as boron-containing reagents in organic synthesis .
Mode of Action
The compound likely interacts with its targets through the boron atom in the dioxaborolane group . This group can form covalent bonds with other atoms, enabling the compound to participate in various chemical reactions .
Biochemical Pathways
Boron-containing compounds are known to play a role in c-c bond formation, oxidation, and reduction reactions .
Result of Action
As a boron-containing reagent, it may be involved in various chemical transformations .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability . For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of pharmaceuticals and other biologically active compounds. The boronic ester group in this compound allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming reversible covalent bonds with diols and other nucleophiles. This binding can inhibit or activate enzymes, depending on the context of the reaction. For example, in Suzuki-Miyaura coupling reactions, the compound acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C. It can degrade over time when exposed to air and moisture, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and phosphatases, influencing metabolic flux and the levels of various metabolites. The compound can also affect the activity of metabolic enzymes, leading to changes in energy production and utilization. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form reversible covalent bonds with biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Its localization can also affect its stability and efficacy in biochemical reactions.
Biological Activity
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that belongs to the class of boronic acid derivatives. Its unique structure incorporates a methoxy group and a dioxaborolane moiety, which may confer specific biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interactions with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₈BNO₃
- Molecular Weight : 235.09 g/mol
- CAS Number : 758699-74-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include its role as an inhibitor in enzymatic pathways and its potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds containing dioxaborolane groups can act as effective inhibitors for several enzymes. Specifically:
- DYRK1A Inhibition : In studies involving DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), derivatives of pyridine have shown promising inhibitory activity. The compound's structure may enhance binding affinity to the enzyme's active site due to the presence of the boron atom in the dioxaborolane moiety .
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cell lines:
- HT-22 and BV-2 Cells : In vitro studies have demonstrated that at concentrations up to 10 µM, this compound did not significantly decrease cell viability in neuronal (HT-22) or microglial (BV-2) cells. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
The mechanism by which this compound exerts its biological effects may involve:
- Binding to Enzymatic Sites : The boron atom can form reversible covalent bonds with hydroxyl groups in enzymes like DYRK1A.
- Modulation of Signaling Pathways : By inhibiting specific kinases involved in inflammatory responses and cellular signaling pathways.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in cross-coupling reactions. The compound serves as a versatile boron reagent in Suzuki-Miyaura coupling reactions. These reactions are essential for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.
Mechanism Overview
In Suzuki-Miyaura coupling, the boron-containing compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds through oxidative addition of the halide to the palladium center followed by transmetalation with the boron compound and reductive elimination to form the desired biaryl product.
Materials Science
Synthesis of Functional Polymers
this compound is utilized in the synthesis of novel copolymers. These polymers exhibit unique optical and electrochemical properties that make them suitable for applications in organic electronics and photonics. For instance, they can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their efficient charge transport properties.
| Property | Description |
|---|---|
| Optical Properties | High photoluminescence efficiency |
| Electrochemical Stability | Excellent stability under operational conditions |
| Application | OLEDs and OPVs |
Medicinal Chemistry
Potential Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit anticancer properties. Studies suggest that such compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets.
Case Study: Anticancer Activity Assessment
In a study evaluating various boron-containing compounds for their anticancer activity, it was observed that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro. Further research is required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical parameters for 4-methoxy-3-(dioxaborolan-2-yl)pyridine and structurally related boronic esters:
Reactivity in Cross-Coupling Reactions
- Steric Hindrance : Substituents at the 2-position (e.g., 2-methoxy-3-boronate) introduce steric challenges during coupling, reducing yields compared to the 3- and 4-substituted isomers .
- Yield Variability : In hydrogenation reactions (e.g., synthesis of cyclohexyl derivatives), methoxy-substituted boronic esters (e.g., 4-methoxy-3-substituted) showed lower yields (17–36%) compared to alkyl-substituted analogs (up to 95%), likely due to steric and electronic factors .
Commercial Availability and Pricing
- 4-Methoxy-3-(dioxaborolan-2-yl)pyridine is listed in specialized catalogs (e.g., Enamine Ltd.) with pricing tiers based on purity (e.g., $645.74/5g for 96% purity) .
- Analogues like 2-methoxy-3-substituted pyridine are more cost-effective ($415.09/5g ), reflecting their lower demand in industrial applications .
Preparation Methods
Direct C–H Borylation of Methoxypyridine Derivatives
One of the most efficient and modern methods for preparing boronic esters such as 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is the iridium-catalyzed C–H borylation of methoxypyridine substrates.
- Catalyst System: Iridium complexes such as [Ir(OMe)(COD)]2 combined with bipyridine ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) are employed.
- Borylating Agent: Pinacolborane (HBPin) or bis(pinacolato)diboron (B2Pin2) is used as the boron source.
- Reaction Conditions: The reaction is typically conducted under inert nitrogen atmosphere in a Schlenk flask, heated at around 80°C for several hours.
- Procedure Outline:
- Catalyst and ligand are combined under nitrogen.
- Pinacolborane and the methoxypyridine substrate are added.
- The mixture is heated and stirred until completion, monitored by TLC or GC-MS.
- The product is isolated by solvent removal and purified by column chromatography on silica gel.
This method allows selective borylation at the 3-position of the pyridine ring bearing the methoxy group at the 4-position, yielding the desired boronic ester with good regioselectivity and yield.
| Parameter | Typical Value |
|---|---|
| Catalyst loading | 1 mol % [Ir(OMe)(COD)]2 |
| Ligand loading | 2 mol % 4,4'-di-tert-butylbipyridine |
| Boron reagent | 1.5 equivalents pinacolborane (HBPin) |
| Temperature | 80°C |
| Atmosphere | Nitrogen |
| Reaction time | Several hours (4–12 h) |
| Purification | Silica gel column chromatography |
This approach is supported by recent literature on iridium-catalyzed borylation of substituted pyridines, demonstrating its applicability to methoxy-substituted pyridines.
Palladium-Catalyzed Borylation of Halogenated Methoxypyridines
An alternative classical route involves the palladium-catalyzed borylation of halogenated methoxypyridine derivatives (e.g., 3-bromo-4-methoxypyridine), using bis(pinacolato)diboron.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate or potassium carbonate.
- Boron Source: Bis(pinacolato)diboron (B2Pin2).
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.
- Reaction Conditions: Heating at approximately 80–90°C under inert atmosphere for several hours.
This Suzuki–Miyaura type borylation involves the oxidative addition of the aryl halide to Pd(0), transmetallation with B2Pin2, and reductive elimination to form the boronate ester.
| Parameter | Typical Value |
|---|---|
| Catalyst loading | 2–5 mol % Pd complex |
| Base | Potassium acetate (2 equiv) |
| Boron reagent | 1.2–1.5 equivalents B2Pin2 |
| Temperature | 80–90°C |
| Solvent | DMF or dioxane |
| Reaction time | 6–12 hours |
| Atmosphere | Nitrogen or argon |
| Purification | Column chromatography |
This method benefits from the availability of halogenated methoxypyridines and is scalable for industrial production, with optimization focusing on maximizing yield and purity.
Multi-Step Synthesis via Phenol Derivatives (Less Common for Pyridine)
Though more common for phenolic compounds, a related strategy involves the reaction of methoxy-substituted phenols with boron reagents under palladium catalysis to form boronic esters. This method is less typical for pyridine derivatives but may be adapted for related compounds with phenoxy substituents.
Comparative Summary of Preparation Methods
| Preparation Method | Catalyst System | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2 + dtbbpy | Pinacolborane (HBPin) | 80°C, N2, 4–12 h | Direct, regioselective, mild | Requires specialized catalysts |
| Pd-Catalyzed Borylation of Halides | Pd(dppf)Cl2 or Pd(PPh3)4 | B2Pin2, KOAc | 80–90°C, inert, 6–12h | Scalable, well-established | Requires halogenated precursors |
| Phenol-Based Multi-Step Synthesis | Pd catalyst | Boron reagents | Varied | Applicable to phenolic analogues | Less direct for pyridines |
Research Findings and Notes
- The iridium-catalyzed direct C–H borylation method is increasingly favored for its atom economy and regioselectivity, particularly for heteroaromatic compounds like methoxypyridines.
- Palladium-catalyzed borylation remains a robust and industrially viable method, especially when halogenated intermediates are readily available.
- Reaction monitoring via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) is standard to ensure completion.
- Purification typically involves silica gel column chromatography, which efficiently separates the boronic ester product from side products and unreacted starting materials.
- Industrial scale-up often involves continuous flow reactors to optimize heat and mass transfer, improving yield and safety.
Q & A
Q. What are the key structural and molecular characteristics of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
While the exact molecular formula and weight of this compound are not explicitly provided in the literature, analogous boronic esters (e.g., 3-fluoro-4-substituted pyridines) exhibit molecular formulas such as C₁₁H₁₅BFNO₂ (MW = 223.05 g/mol) . Structural determination typically employs mass spectrometry, elemental analysis, or X-ray crystallography. For example, SHELXL and OLEX2 are widely used for crystallographic refinement .
Q. What is the general synthetic route for preparing this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic esters. For instance, analogous pyridinyl boronic esters are prepared by reacting halogenated pyridines (e.g., 3-bromo-4-methoxypyridine) with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions . Reaction optimization often involves temperature control (80–100°C) and anhydrous solvents (THF or dioxane) .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy group influence reactivity in cross-coupling reactions?
The 4-methoxy group acts as an electron-donating substituent, which can reduce oxidative addition rates of aryl halides to Pd(0) catalysts compared to electron-withdrawing groups (e.g., -F or -CN). This effect is critical in regioselective couplings. For example, fluorinated analogs (e.g., 3-fluoro-4-boronic esters) exhibit faster coupling kinetics due to enhanced electrophilicity at the boron center . Researchers should optimize ligand choice (e.g., SPhos or XPhos) to mitigate steric hindrance from the methoxy group .
Q. What analytical techniques are recommended for characterizing and resolving structural ambiguities?
- X-ray crystallography : Use SHELXL or OLEX2 for high-resolution structure determination. These programs address challenges like twinning or disorder through iterative refinement .
- NMR spectroscopy : ¹¹B NMR can confirm boronic ester integrity (δ ~30 ppm), while ¹H/¹³C NMR identifies substitution patterns .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and purity .
Q. How can researchers address contradictions in reported synthetic yields or by-product formation?
Discrepancies often arise from variations in catalyst loading, moisture sensitivity, or competing side reactions (e.g., protodeboronation). Methodological solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
